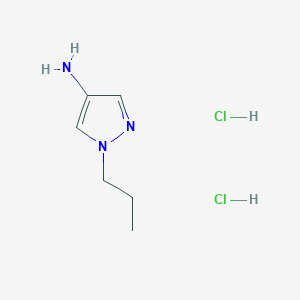
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride
Übersicht
Beschreibung
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a propyl group at the 1-position and an amino group at the 4-position. The compound's molecular formula is C6H13Cl2N3, and it appears as a white crystalline solid that is soluble in water due to its dihydrochloride form .
Biological Activities
The biological activities of this compound are largely derived from the general properties of pyrazole derivatives. Research has highlighted several key areas of activity:
1. Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains. For instance, compounds with similar structures have exhibited significant activity against E. coli and S. aureus, suggesting potential for developing new antimicrobial agents .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds structurally related to 1-propyl-1H-pyrazol-4-ylamine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that such compounds could be beneficial in treating inflammatory diseases .
3. Anticancer Properties
Recent studies have explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines. Notably, some compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. For instance, certain derivatives have inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors of various enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : These compounds may bind to specific receptors, influencing signaling pathways that regulate inflammation and cell proliferation.
Case Studies and Research Findings
Several studies provide insights into the biological activity of pyrazole derivatives:
Eigenschaften
IUPAC Name |
1-propylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-3-9-5-6(7)4-8-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNEZJAWQMUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















